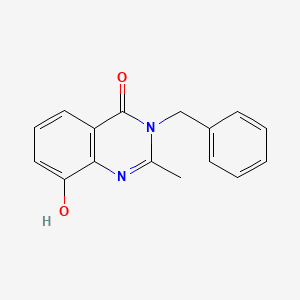
Triglycerol stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triglycerol stearate, also known as triglycerol monostearate, is a compound formed by the esterification of glycerol with stearic acid. It is a type of glycerolipid, specifically a triester, where three molecules of glycerol are esterified with one molecule of stearic acid. This compound is commonly used as an emulsifier in food, cosmetics, and pharmaceuticals due to its ability to stabilize mixtures of oil and water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triglycerol stearate can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of an acidic catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete esterification.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves mixing glycerol and stearic acid in large reactors, followed by heating and stirring to achieve uniform mixing and reaction. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Triglycerol stearate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and stearic acid.
Saponification: When treated with a strong base, such as sodium hydroxide, this compound undergoes saponification to form glycerol and sodium stearate (soap).
Oxidation: this compound can be oxidized to produce various oxidation products, including aldehydes, ketones, and carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Saponification: Sodium hydroxide, water, elevated temperature.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), controlled temperature.
Major Products Formed:
Hydrolysis: Glycerol and stearic acid.
Saponification: Glycerol and sodium stearate.
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Applications De Recherche Scientifique
Triglycerol stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Utilized in the development of controlled-release formulations for pharmaceuticals.
Industry: Widely used as an emulsifier in food products, cosmetics, and personal care items to stabilize mixtures of oil and water.
Mécanisme D'action
The mechanism of action of triglycerol stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound’s hydrophilic glycerol backbone and hydrophobic stearic acid tail allow it to interact with both water and oil phases, forming a stable interface. This property makes it an effective emulsifier in various applications.
Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it functions mainly as an emulsifier. in biological systems, it can interact with lipid membranes and influence membrane fluidity and stability.
Comparaison Avec Des Composés Similaires
Triglycerol stearate can be compared with other similar compounds, such as:
Glyceryl monostearate: A monoester of glycerol and stearic acid, used as an emulsifier and thickening agent.
Glyceryl distearate: A diester of glycerol and stearic acid, used as an emulsifier and stabilizer.
Triglycerol monolaurate: An ester of glycerol and lauric acid, used as an emulsifier and antimicrobial agent.
Uniqueness: this compound is unique due to its specific combination of glycerol and stearic acid, which provides it with distinct emulsifying properties. Its ability to stabilize emulsions and its compatibility with various formulations make it a valuable compound in multiple industries.
Propriétés
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKOCMUOOWGDP-HCWZZVAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O12P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
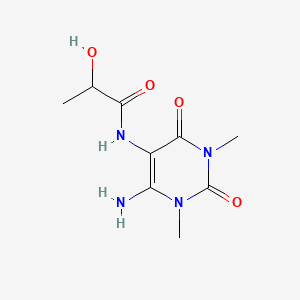
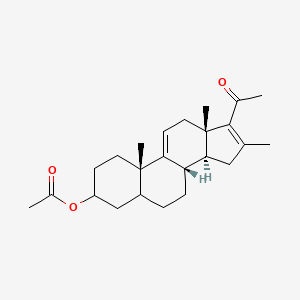
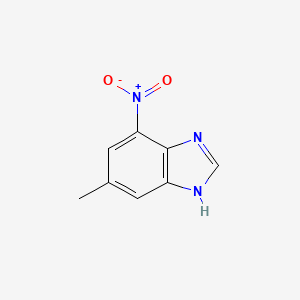

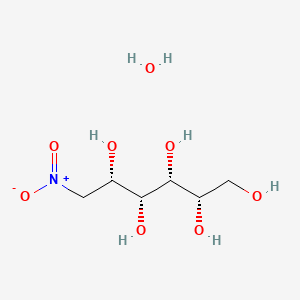
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,2-methyl-,endo-(9CI)](/img/new.no-structure.jpg)
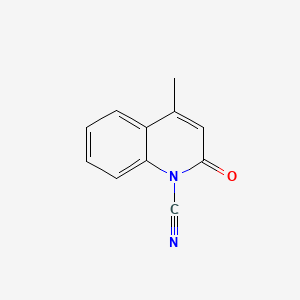
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
